![molecular formula C12H15BrN2O B7554505 [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly known as 4-BMC or Brephedrone. This compound belongs to the class of cathinone derivatives, which are known for their stimulant properties.
Mecanismo De Acción
The exact mechanism of action of [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor. It increases the levels of these neurotransmitters in the brain, leading to the stimulation of the central nervous system.
Biochemical and Physiological Effects:
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone has been found to possess various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and euphoria. It also increases heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied, and its properties are well understood. However, its use in lab experiments is limited due to its potential health risks and legal restrictions.
Direcciones Futuras
There are several future directions for the study of [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone. Some of the possible areas of research are:
1. Development of new drugs: [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone can be used as a drug target for the development of new drugs for the treatment of various diseases.
2. Neuroprotection: Further studies can be conducted to investigate the neuroprotective properties of this compound and its potential use in the treatment of neurological disorders.
3. Forensic Science: Research can be conducted to develop new methods for the detection of [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone and other cathinone derivatives in biological samples.
Conclusion:
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It possesses various properties that make it useful in different areas such as neuroscience, pharmacology, and forensic science. Further studies are needed to explore its full potential and develop new applications.
Métodos De Síntesis
The synthesis of [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone involves the reaction of 4-bromophenylacetonitrile with pyrrolidine and formaldehyde. The reaction takes place in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone has been extensively studied for its potential applications in scientific research. It has been found to possess various properties that make it useful in different fields. Some of the significant applications of this compound are as follows:
1. Neuroscience: [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to possess neuroprotective properties that can help in preventing the degeneration of neurons.
2. Pharmacology: This compound has been studied for its potential use as a drug target for the treatment of various diseases. It has been found to possess properties that can help in the development of new drugs for the treatment of cancer, inflammation, and infectious diseases.
3. Forensic Science: [3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone has been studied for its potential use as a forensic marker for the detection of drug abuse. It has been found to be a metabolite of various cathinone derivatives, and its detection in urine samples can indicate the use of these drugs.
Propiedades
IUPAC Name |
[3-(aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-3-1-10(2-4-11)12(16)15-6-5-9(7-14)8-15/h1-4,9H,5-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFSRICMGQSORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)
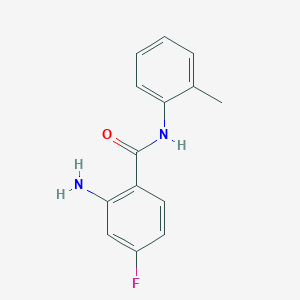
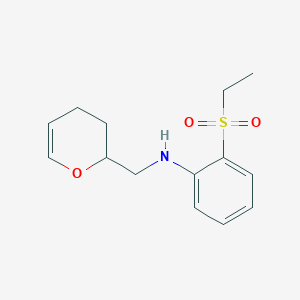
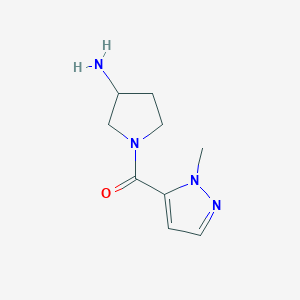

![[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine](/img/structure/B7554466.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-chloro-2-fluorophenyl)methanone](/img/structure/B7554475.png)

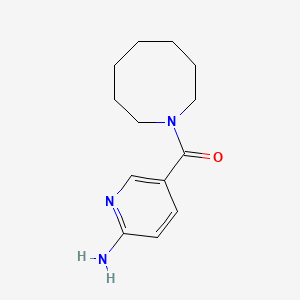
![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7554497.png)
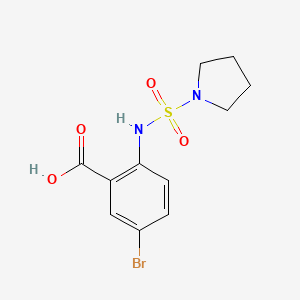
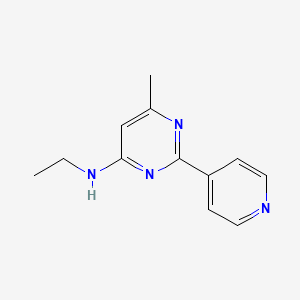
![[1-(4-Fluorophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B7554522.png)
![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7554524.png)